REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH:11][C:12](=[O:22])[CH2:13][NH:14][C:15](OC(C)(C)C)=[O:16])C(OC)=O.C(O)=O>C1(C)C=CC=CC=1.C(O)CCC>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[NH:11][C:12](=[O:22])[CH2:13][NH:14][C:15]1=[O:16]
|
Name
|
methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C(=O)OC)NC(CNC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvents are then removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from methanol
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C1C(NCC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |